1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
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Overview
Description
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethanone derivatives. Another approach involves the use of isocyanates in the presence of triethylamine to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methods that ensure high yields and purity. Techniques such as flow chemistry and distillation-based separation are utilized to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can yield alcohols and other reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oximes, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This leads to the activation of caspases and subsequent cell death.
Comparison with Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
Comparison: 1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trifluoromethylated pyrazoles, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1500099-92-2 |
---|---|
Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
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